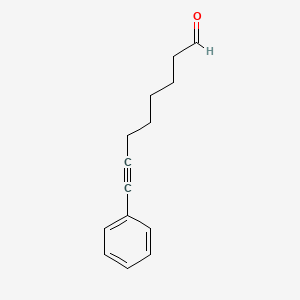
8-Phenyloct-7-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Phenyloct-7-ynal is an organic compound characterized by the presence of a phenyl group attached to an octynal chain. This compound is of interest due to its unique structure, which combines an alkyne and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyloct-7-ynal typically involves the reaction of phenylacetylene with an appropriate aldehyde under controlled conditions. One common method involves the use of nickel catalysts, such as Ni(COD)2, in the presence of DPEphos and triethylborane. The reaction is carried out in a solvent mixture of tetrahydrofuran (THF) and methanol at elevated temperatures (around 50°C) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures and environmental considerations are also critical in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 8-Phenyloct-7-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3)
Major Products Formed:
Oxidation: 8-Phenyloctanoic acid
Reduction: 8-Phenyloct-7-enal or 8-Phenyloctane
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
8-Phenyloct-7-ynal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-Phenyloct-7-ynal depends on its specific application. In chemical reactions, the alkyne and aldehyde groups provide reactive sites for various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets can vary based on the context of use .
Comparación Con Compuestos Similares
8-Phenyloct-2-en-7-ynal: Shares a similar structure but with a different position of the double bond.
8-(2-(chloromethyl)phenyl)oct-7-ynal: Contains a chloromethyl group, offering different reactivity and applications.
Uniqueness: 8-Phenyloct-7-ynal is unique due to its combination of an alkyne and aldehyde functional group, which provides versatility in synthetic applications. Its structure allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
823785-59-7 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
8-phenyloct-7-ynal |
InChI |
InChI=1S/C14H16O/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-13H,1-4,9H2 |
Clave InChI |
JTUSBODRZLTOGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















